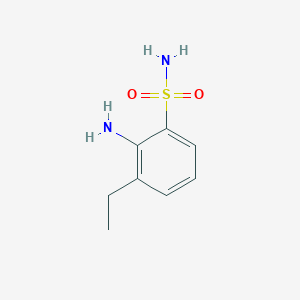
2-Amino-3-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-ethylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antibacterial Properties
2-Amino-3-ethylbenzenesulfonamide is primarily recognized for its role as a building block in the synthesis of sulfonamide-based antibiotics. These compounds exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway of bacteria. This inhibition leads to reduced folate levels, essential for bacterial growth and replication .
Carbonic Anhydrase Inhibition
Recent studies have highlighted the potential of derivatives of this compound as inhibitors of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor growth. For instance, a series of novel sulfonamides incorporating this moiety demonstrated significant inhibitory activity against these isoforms, suggesting potential applications in cancer therapy . The selectivity for tumor-associated isoforms enhances their therapeutic profile while minimizing side effects on normal tissues.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in various biochemical studies aimed at understanding enzyme interactions and inhibition mechanisms. It has been shown to interfere with cellular processes by inhibiting enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play pivotal roles in metabolic pathways . This makes it a valuable tool in research focused on metabolic diseases and enzyme regulation.
Cellular Effects
Research indicates that this compound can affect cell signaling pathways and gene expression. Its ability to induce apoptosis in cancer cell lines has been documented, showcasing its potential as an anticancer agent . The compound's interaction with cellular proteins can also provide insights into disease mechanisms and therapeutic targets.
Industrial Applications
Synthesis of Dyes and Pigments
In addition to its medicinal applications, this compound serves as an intermediate in the production of various dyes and pigments. Its chemical properties allow it to participate in reactions that yield colorants used in textiles and coatings .
Material Science
The compound is also explored in material science for developing polymers with specific properties. Its sulfonamide group can enhance material characteristics such as thermal stability and chemical resistance, making it suitable for advanced material applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Ibrahim et al. (2016) | Synthesis of sulfonamides | Developed novel sulfonamides with significant CA inhibitory activity against isoforms IX and XII. |
| RSC Advances (2021) | Anticancer activity | New benzenesulfonamides exhibited selective inhibition against CA IX; induced apoptosis in breast cancer cell lines. |
| PMC (2021) | Enzyme inhibition | Investigated new triazinyl-substituted derivatives; demonstrated high affinity towards hCA isozymes with promising pharmacokinetic profiles. |
Propiedades
Número CAS |
194020-05-8 |
|---|---|
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
2-amino-3-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-6-4-3-5-7(8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) |
Clave InChI |
MXUOCYOEJLHSPP-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)S(=O)(=O)N)N |
SMILES canónico |
CCC1=C(C(=CC=C1)S(=O)(=O)N)N |
Sinónimos |
Benzenesulfonamide, 2-amino-3-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















